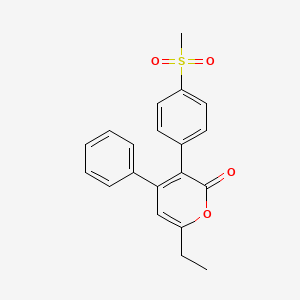![molecular formula C17H12BrN3 B14215140 1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl- CAS No. 824968-39-0](/img/structure/B14215140.png)
1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methyl, and phenyl substituents in its structure enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-c]isoquinoline derivatives can be synthesized through various methods. One common approach involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically requires heating in the presence of a suitable solvent such as tetrahydrofuran.
Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,3-c]isoquinoline derivatives often involves multicomponent reactions, which are efficient and cost-effective. These methods allow for the simultaneous formation of multiple bonds in a single reaction step, reducing the need for purification and minimizing waste.
化学反应分析
Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1H-Pyrazolo[4,3-c]isoquinoline can yield quinoline derivatives, while reduction can produce pyrazoline derivatives.
科学研究应用
1H-Pyrazolo[4,3-c]isoquinoline derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to their biological activities, these compounds are investigated as potential therapeutic agents for treating various diseases.
Industry: They are used in the development of new materials and as intermediates in the production of pharmaceuticals.
作用机制
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target.
相似化合物的比较
1H-Pyrazolo[4,3-c]isoquinoline derivatives can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar structure but differ in the position of the pyrazole ring.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline ring but have different substituents and biological activities.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline derivatives lies in their specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
824968-39-0 |
|---|---|
分子式 |
C17H12BrN3 |
分子量 |
338.2 g/mol |
IUPAC 名称 |
7-bromo-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12BrN3/c1-10-15-17(21-20-10)13-8-7-12(18)9-14(13)16(19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChI 键 |
DXJHAMKVMAKMIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



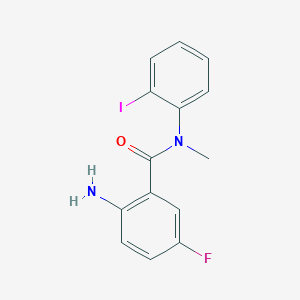
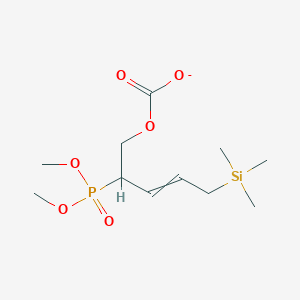


![1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene](/img/structure/B14215077.png)


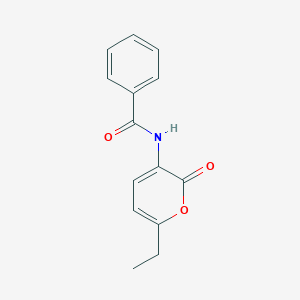
![2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14215098.png)
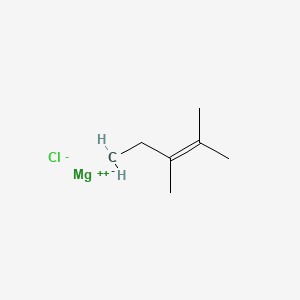
![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)

